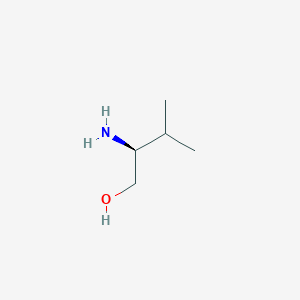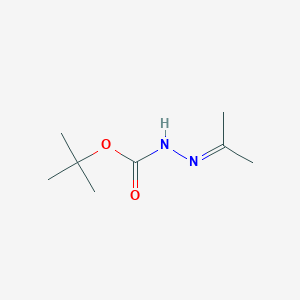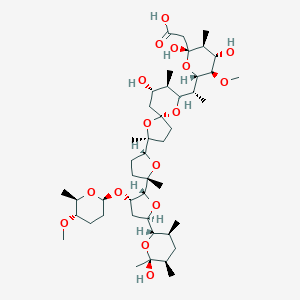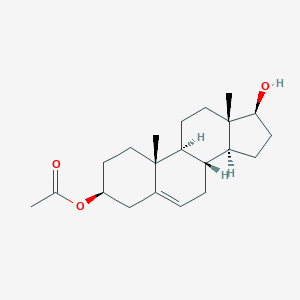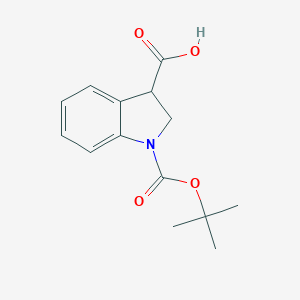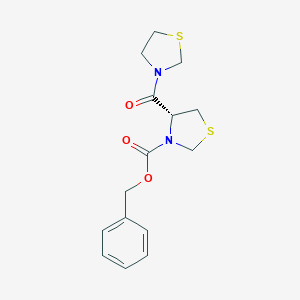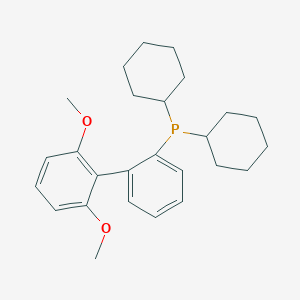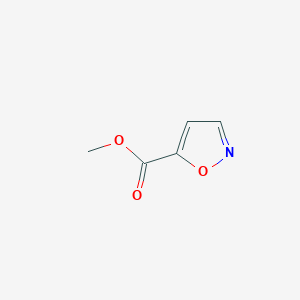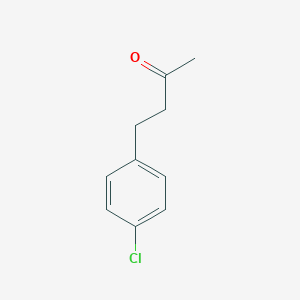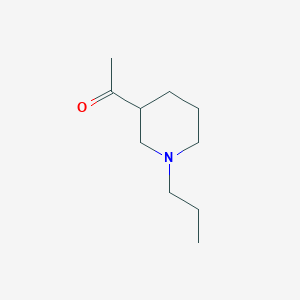
1-(1-Propylpiperidin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Propylpiperidin-3-yl)ethanone, commonly known as PPE, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. PPE is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of PPE is similar to that of other cathinones, which involves the release of neurotransmitters, such as dopamine and serotonin, in the brain. PPE acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft.
生化和生理效应
PPE has been shown to have stimulant effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. PPE has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
实验室实验的优点和局限性
One advantage of using PPE in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the central nervous system and its potential applications in scientific research. However, one limitation of using PPE in lab experiments is that it is a controlled substance in many countries, which may limit its availability and use in research.
未来方向
There are several future directions for research on PPE and other cathinones. One area of research is the development of new cathinones with specific effects on neurotransmitter systems, which could have potential applications in the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of cathinone use on the brain and the body, which could have implications for public health and drug policy. Additionally, more research is needed to understand the mechanisms of action of cathinones and their effects on the immune system, which could have implications for the treatment of autoimmune disorders.
合成方法
PPE can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and oxidative coupling. The Leuckart-Wallach reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of propiophenone with an amine and a reducing agent, such as sodium borohydride. Oxidative coupling involves the reaction of propiophenone with an oxidizing agent, such as potassium permanganate, in the presence of a catalyst.
科学研究应用
PPE has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant effects similar to those of other cathinones, such as methylone and mephedrone. PPE has also been used to study the mechanisms of action of cathinones and their effects on neurotransmitter systems, such as dopamine and serotonin.
属性
CAS 编号 |
118371-33-8 |
|---|---|
产品名称 |
1-(1-Propylpiperidin-3-yl)ethanone |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
1-(1-propylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3 |
InChI 键 |
NKXQUSMZKPGODT-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C(=O)C |
规范 SMILES |
CCCN1CCCC(C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



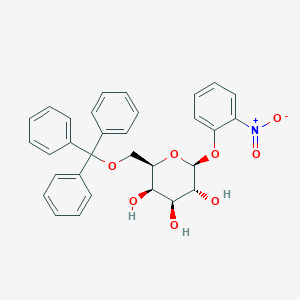
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

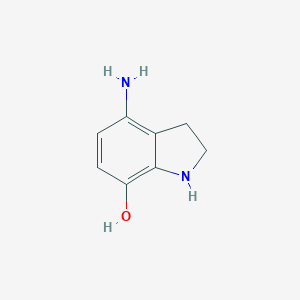
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
